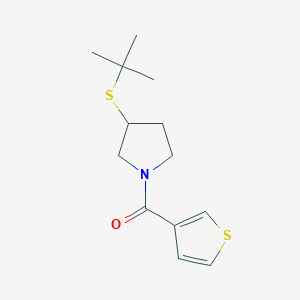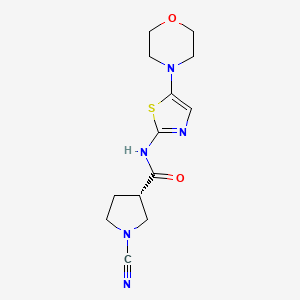
6RK73
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6RK73 is a covalent irreversible and specific inhibitor of ubiquitin carboxy-terminal hydrolase L1 (UCHL1). It has an inhibitory concentration (IC50) of 0.23 µM for UCHL1 and shows almost no inhibition of UCHL3 (IC50 = 236 µM) . This compound has shown significant potential in scientific research, particularly in the fields of cancer and neurodegenerative diseases.
Preparation Methods
The synthesis of 6RK73 involves the preparation of a mother liquor by dissolving 2 mg of the compound in 50 µL of dimethyl sulfoxide (DMSO), resulting in a mother liquor concentration of 40 mg/mL . The compound is then used in various biochemical and biological assays to assess its inhibitory potency and selectivity.
Chemical Reactions Analysis
6RK73 undergoes covalent binding to the active-site cysteine residue of UCHL1 in an activity-dependent manner . This covalent binding is irreversible, making this compound a potent inhibitor of UCHL1. The compound does not undergo significant oxidation, reduction, or substitution reactions under typical laboratory conditions.
Scientific Research Applications
6RK73 has been extensively studied for its applications in cancer research. It has shown potent inhibition of UCHL1 activity in breast cancer cells, specifically in triple-negative breast cancer (TNBC) cell lines . The compound has been used to study the role of UCHL1 in promoting metastasis through the TGFβ signaling pathway. Additionally, this compound has demonstrated potential in neurodegenerative disease research, particularly in Parkinson’s disease, by addressing reduced UCHL1 activity linked to the disease .
Mechanism of Action
The mechanism of action of 6RK73 involves the covalent binding to the active-site cysteine residue of UCHL1, leading to the inhibition of its deubiquitinase activity . This inhibition prevents the removal of ubiquitin from target proteins, thereby modulating various cellular processes. In cancer cells, this compound inhibits the TGFβ-induced phosphorylation of SMAD2 and SMAD3, reducing the levels of TGFβ type I receptor and total SMAD proteins .
Comparison with Similar Compounds
6RK73 is unique in its high selectivity for UCHL1 over other deubiquitinases, such as UCHL3 and UCHL5 . Similar compounds include other UCHL1 inhibitors, but they often lack the same level of specificity and potency. For example, compounds like ginkgolic acid and SUMO E1 enzyme inhibitors have been studied for their potential in modulating post-translational modifications, but they do not exhibit the same selectivity for UCHL1 as this compound .
Properties
IUPAC Name |
(3S)-1-cyano-N-(5-morpholin-4-yl-1,3-thiazol-2-yl)pyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N5O2S/c14-9-17-2-1-10(8-17)12(19)16-13-15-7-11(21-13)18-3-5-20-6-4-18/h7,10H,1-6,8H2,(H,15,16,19)/t10-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONIHSXKWNFYNNS-JTQLQIEISA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C(=O)NC2=NC=C(S2)N3CCOCC3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C[C@H]1C(=O)NC2=NC=C(S2)N3CCOCC3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N'-(3-chlorophenyl)-N-{2-oxo-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-7-yl}ethanediamide](/img/structure/B2473156.png)
![N-(2-{5-benzyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-1-yl}ethyl)-3-cyclohexylpropanamide](/img/structure/B2473159.png)
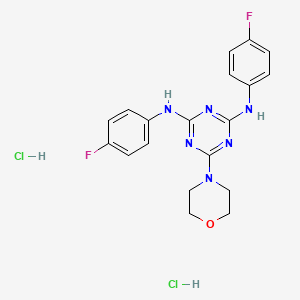
![N-(1-cyanocyclohexyl)-2-[(2-{[dimethyl(oxo)-lambda6-sulfanylidene]amino}phenyl)amino]acetamide](/img/structure/B2473162.png)
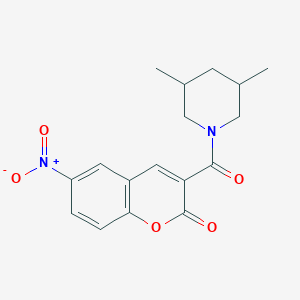
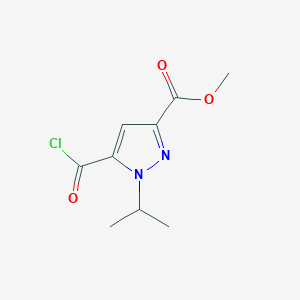
![3-Cyclopropyl-6-{[1-(pyrimidin-2-yl)piperidin-4-yl]methoxy}pyridazine](/img/structure/B2473165.png)
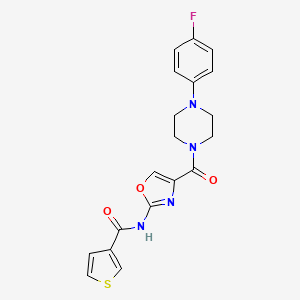
![5-bromo-N-[2-(2-chlorophenyl)-2-methoxyethyl]thiophene-2-sulfonamide](/img/structure/B2473167.png)
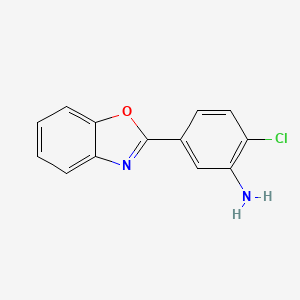
![2-(Benzo[d]isoxazol-3-yl)-1-(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)ethanone](/img/structure/B2473169.png)

![2,6-Di(tert-butyl)-4-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]benzenol](/img/structure/B2473176.png)
